(2R)-2-(Methoxycarbonyl)-2-methylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(Methoxycarbonyl)-2-methylhexanoate is an organic compound with a specific stereochemistry, indicated by the (2R) configuration. This compound is characterized by the presence of a methoxycarbonyl group and a methyl group attached to a hexanoate backbone. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Methoxycarbonyl)-2-methylhexanoate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Sulfuric acid or hydrochloric acid
Temperature: Reflux conditions
Solvent: Methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(Methoxycarbonyl)-2-methylhexanoate undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the methoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: (2R)-2-Methylhexanoic acid
Reduction: (2R)-2-Methylhexanol
Substitution: Various substituted hexanoates depending on the nucleophile used.
Scientific Research Applications
(2R)-2-(Methoxycarbonyl)-2-methylhexanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(Methoxycarbonyl)-2-methylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic catalysis or receptor-mediated processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(Methoxycarbonyl)-2-phenylacetic acid
- (2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
Uniqueness
(2R)-2-(Methoxycarbonyl)-2-methylhexanoate is unique due to its specific stereochemistry and the presence of both a methoxycarbonyl group and a methyl group on a hexanoate backbone. This combination of functional groups and stereochemistry imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
88253-96-7 |
---|---|
Molecular Formula |
C9H15O4- |
Molecular Weight |
187.21 g/mol |
IUPAC Name |
(2R)-2-methoxycarbonyl-2-methylhexanoate |
InChI |
InChI=1S/C9H16O4/c1-4-5-6-9(2,7(10)11)8(12)13-3/h4-6H2,1-3H3,(H,10,11)/p-1/t9-/m1/s1 |
InChI Key |
IMRWVSSSILYGAW-SECBINFHSA-M |
Isomeric SMILES |
CCCC[C@](C)(C(=O)[O-])C(=O)OC |
Canonical SMILES |
CCCCC(C)(C(=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.